(Z)-N'-hydroxy-1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide
Description
N’-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide is a complex organic compound with the molecular formula C8H10N4O3 . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
N'-hydroxy-1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c9-6(11-15)5-4-2-1-3-12(4)8(14)10-7(5)13/h15H,1-3H2,(H2,9,11)(H,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVYQNZQWLWUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboximidamide group (-C(=NH)NHOH) undergoes nucleophilic substitution under basic conditions. Key observations include:
These reactions typically preserve the pyrrolopyrimidine scaffold while modifying the carboximidamide side chain for enhanced biological activity .
Redox Reactions Involving the Hydroxylamine Group
The N'-hydroxy moiety participates in oxidation-reduction processes:
Oxidation Pathways
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Under aerobic conditions with Cu(I) catalysts, the hydroxylamine group oxidizes to a nitroso derivative:
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Yields depend on solvent polarity, with DMSO giving 83% conversion.
Reduction Pathways
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Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxylamine to an amine:
This generates 1,3-dioxo-pyrrolopyrimidine-4-carboxamidine derivatives .
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyrimidine ring participates in:
DFT calculations reveal frontier molecular orbital interactions (HOMOₜₕₑᵣₘₐₗ = -6.2 eV, LUMO = -1.8 eV) that favor [4+2] cycloadditions.
Enzyme-Targeted Modifications
In pharmacological studies, structural analogs demonstrate:
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Kinase Inhibition : 4-amino-piperidine derivatives (e.g., CCT128930) achieve IC₅₀ = 12 nM against PKBβ via ATP-binding pocket interactions .
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Selectivity Optimization : Morpholine substitutions at C4 enhance PKA/PKB selectivity ratios >150-fold .
Stability and Degradation Pathways
Critical stability data under physiological conditions:
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Hydrolytic Half-life (t₁/₂) | 3.7 hrs | pH 7.4, 37°C | |
| Thermal Decomposition | 218°C (ΔH = 142 kJ/mol) | TGA analysis | |
| Photodegradation Rate | k = 0.045 min⁻¹ | UV-A (365 nm) |
Computational Mechanistic Insights
Molecular docking studies (PDB: 2XHX) show:
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Hydrogen bonding between the 1,3-dioxo group and Thr213 (2.9 Å)
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Binding free energy (ΔG) = -9.8 kcal/mol via MM/GBSA calculations
This compound’s reactivity profile makes it a versatile scaffold for developing kinase inhibitors and heterocyclic pharmaceuticals. Continued research focuses on optimizing its selectivity and metabolic stability through targeted substitutions .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Its structural analogs have been synthesized and tested for their efficacy against various viral infections. For example, derivatives of this compound have shown promising activity against integrase strand transfer inhibitors in HIV treatment protocols .
Anticancer Properties
The compound has been investigated for its anticancer properties. Research indicates that it can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The dioxo and hydroxyl functional groups are believed to enhance its interaction with biological targets associated with cancer progression .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored extensively. It has shown potential in inhibiting enzymes related to metabolic pathways that are overactive in various diseases, including cancer and metabolic disorders. This inhibition is crucial for developing therapeutic agents that can modulate these pathways effectively.
Case Studies
Mechanism of Action
The mechanism of action of N’-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
N’-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide can be compared with other pyrrolopyrimidine derivatives, such as:
- 1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of N’-hydroxy-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide lies in its specific functional groups, which confer distinct reactivity and potential applications.
Biological Activity
(Z)-N'-hydroxy-1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrrolopyrimidine derivatives. Its molecular structure includes a hydroxyl group and a dioxo moiety that may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it has been evaluated against several cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and Hep3B (liver cancer). The half-maximal inhibitory concentration (IC50) values for these tests were found to be less than 0.05 µM for several derivatives, indicating potent antiproliferative activity. Specifically, compounds derived from similar scaffolds demonstrated IC50 values ranging from 0.009 to 2.195 µM against HCT116 cells .
Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-Compound | HCT116 | <0.05 |
| Doxorubicin | HCT116 | 0.008 |
| Compound 9a | HCT116 | 0.011 |
| Compound 8b | MCF-7 | <0.05 |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities. It has been shown to inhibit cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR) with varying efficacy. For instance, one derivative demonstrated inhibition rates of 10–23% compared to imatinib across different kinases .
Antimicrobial Activity
In addition to anticancer properties, the compound's derivatives have been tested for antimicrobial activity. Some pyrrolidine derivatives showed significant antibacterial effects against various Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 150 µg/mL . These findings suggest that modifications in the chemical structure can enhance antimicrobial properties.
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrrolidine Derivative A | Bacillus subtilis | 75 |
| Pyrrolidine Derivative B | Escherichia coli | >125 |
| Pyrrolidine Derivative C | Pseudomonas aeruginosa | 150 |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it interacts with key active sites on target proteins such as EGFR and CDK2 . This interaction may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Studies
A study conducted at Al-Azhar University evaluated the efficacy of various derivatives against established cancer cell lines using the Sulforhodamine-B assay. Results indicated that modifications to the pyrrolopyrimidine scaffold could significantly enhance anticancer activity while maintaining low toxicity levels in normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-N'-hydroxy-pyrrolo[1,2-c]pyrimidine derivatives, and how can regioselectivity be controlled?
- Methodological Answer : Synthesis often involves cyclocondensation of substituted pyrroles with amidine derivatives under reflux conditions. For example, similar pyrrolo[3,2-d]pyrimidine analogs are synthesized by reacting 3-aminopyrroles with formamide or substituted amines in methanol or DMF, followed by crystallization (e.g., ethanol-DMF mixtures) . Regioselectivity is influenced by the electron-donating/withdrawing groups on the starting materials and reaction temperature. Monitoring via TLC (e.g., Rf 0.42 in MeOH:CHCl₃) and confirming regiochemistry with ¹H NMR (e.g., δ 2.62 ppm for methyl groups in pyrrolopyrimidines) is critical .
Q. How can the stereochemical configuration (Z/E) of the carboximidamide group be confirmed experimentally?
- Methodological Answer : The (Z)-configuration is confirmed using NOESY NMR to detect spatial proximity between the hydroxylamine proton and adjacent pyrrolo protons. For example, in structurally similar compounds, key NOE correlations between NH and C-H protons in the pyrrolo ring validate the configuration . X-ray crystallography (e.g., single-crystal studies with R factor < 0.054) can also resolve ambiguities .
Q. What are the recommended analytical techniques for purity assessment of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 98.67% purity) and LC-MS (e.g., ESIMS m/z 392.2) are standard. For detailed structural confirmation, ¹H/¹³C NMR (e.g., DMSO-d₆, 400 MHz) and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) are used .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, exact-exchange terms in DFT improve accuracy for thermochemical properties (average deviation ~2.4 kcal/mol for atomization energies) . Solvent effects are modeled using implicit solvation (e.g., PCM) to simulate reaction pathways in polar solvents like DMSO .
Q. What strategies improve aqueous solubility for in vitro pharmacological testing of this hydrophobic compound?
- Methodological Answer : Structural modifications include introducing hydrophilic groups (e.g., sulfonamides, carboxylates) or formulating as hydrochloride salts (e.g., compound 5 in with water solubility >10 mg/mL). Micellar encapsulation using PEG-based surfactants or co-solvents (e.g., DMSO:water mixtures) can also enhance solubility .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer : Contradictions arise from tautomerism or dynamic exchange processes. Variable-temperature NMR (e.g., -40°C to 25°C) can slow exchange rates, revealing hidden peaks. For example, broadening of NH signals in DMSO-d₆ at elevated temperatures suggests proton exchange, resolved by deuteration or using low-polarity solvents .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Methodological Answer : Kinase inhibition is tested via fluorescence polarization (FP) assays using ATP-competitive probes or radiometric assays (³³P-ATP incorporation). For pyrrolopyrimidine analogs, IC₅₀ values are determined against kinases like EGFR or CDK2, with positive controls (e.g., staurosporine) . Cellular assays (e.g., proliferation inhibition in cancer lines) validate target engagement .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields between reported methods?
- Methodological Answer : Yield variations (e.g., 24% vs. 35% in ) often stem from subtle differences in reaction conditions (e.g., solvent purity, stirring rate). Systematic optimization using design of experiments (DoE) or high-throughput screening identifies critical parameters (e.g., amine equivalents, reflux duration). For example, replacing methanol with DMF in cyclization steps improves yields by 15% .
Q. Why do computational predictions of bioactivity sometimes conflict with experimental results?
- Methodological Answer : Discrepancies arise from oversimplified docking models (e.g., rigid receptors). Advanced molecular dynamics (MD) simulations (100 ns trajectories) account for protein flexibility and solvation effects. For instance, re-ranking docking poses using MM-GBSA free-energy calculations improves correlation with experimental IC₅₀ values .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
